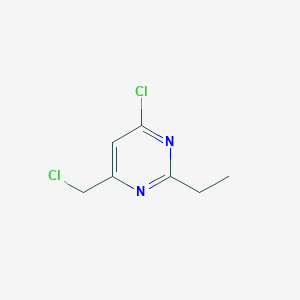

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-(chloromethyl)-2-ethylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-2-7-10-5(4-8)3-6(9)11-7/h3H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPNQTDNYGOIAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CC(=N1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801261922 | |

| Record name | 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94170-67-9 | |

| Record name | 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94170-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801261922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Synthesis and Safety of 2-ethyl-4-chloro-6-chloromethylpyrimidine: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] The strategic functionalization of this privileged heterocycle is paramount in the design of novel drug candidates. 2-ethyl-4-chloro-6-chloromethylpyrimidine represents a potentially valuable, yet hazardous, building block in this endeavor. Its bifunctional nature, featuring two reactive chloro-substituents at distinct positions, offers a versatile platform for the synthesis of complex molecular architectures, particularly in the development of kinase inhibitors.[1][2]

This technical guide provides a comprehensive overview of the anticipated safety considerations, handling protocols, and potential synthetic utility of 2-ethyl-4-chloro-6-chloromethylpyrimidine. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related and structurally analogous chlorinated pyrimidines and pyridines to provide a robust framework for its safe handling and application in a research and development setting.

Anticipated Hazard Profile and Classification

Based on the known hazards of analogous compounds such as 2-(Chloromethyl)pyrimidine hydrochloride and other chlorinated heterocyclic systems, 2-ethyl-4-chloro-6-chloromethylpyrimidine is anticipated to be a hazardous substance.[3][4][5] The primary hazards are expected to be associated with its reactive chloromethyl group and the chlorinated pyrimidine core.

Expected GHS Classification:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[4] |

| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[4] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage.[4] |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction.[6] |

| Hazardous to the Aquatic Environment, Acute | Category 1 | H400: Very toxic to aquatic life.[6] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects.[6] |

The presence of the ethyl group is unlikely to mitigate these hazards and may slightly increase its lipophilicity. The chloromethyl group, a known alkylating agent, is a primary contributor to the expected corrosivity and sensitization potential.[7]

Prudent Laboratory Practices: Engineering Controls and Personal Protective Equipment (PPE)

Given the anticipated hazardous nature of this compound, stringent safety protocols are mandatory. All manipulations should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[8][9] The work area must be equipped with readily accessible and tested safety showers and eyewash stations.[8]

Personal Protective Equipment (PPE) Workflow:

Caption: Personal Protective Equipment (PPE) workflow for handling 2-ethyl-4-chloro-6-chloromethylpyrimidine.

First-Aid Measures in Case of Exposure

Immediate and appropriate first-aid is critical in mitigating the potential harm from exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[4] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water or shower for at least 15 minutes. Immediately call a POISON CENTER or doctor.[4] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[4] |

| Ingestion | Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[8][10] |

Spill Management and Waste Disposal

In the event of a spill, the area should be evacuated and secured. For solid spills, gently cover with a damp absorbent material to prevent dust formation.[3] The material should then be carefully collected into a labeled, sealed container for hazardous waste disposal.[3] All contaminated surfaces should be decontaminated with a soap and water solution.[3]

Waste Disposal Protocol:

All waste containing 2-ethyl-4-chloro-6-chloromethylpyrimidine, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.[3]

-

Collection: Collect all waste in a designated, clearly labeled, and sealed container.

-

Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8]

-

Disposal: Arrange for disposal through a licensed hazardous waste disposal company. Controlled incineration with flue gas scrubbing is the recommended method of disposal for chlorinated organic compounds.[3]

Synthetic Utility and Reaction Considerations

The synthetic value of 2-ethyl-4-chloro-6-chloromethylpyrimidine lies in the differential reactivity of its two chloro-substituents. The chloromethyl group is highly susceptible to nucleophilic substitution (SN2) reactions, making it an excellent electrophilic handle for introducing various functionalities.[9] The chloro-substituent on the pyrimidine ring is less reactive but can undergo nucleophilic aromatic substitution (SNAr), often requiring more forcing conditions or activation.

This differential reactivity allows for a stepwise functionalization strategy, which is highly desirable in the synthesis of complex molecules for drug discovery. For instance, a nucleophile can be selectively introduced at the chloromethyl position, followed by a second, different nucleophile at the 4-position of the pyrimidine ring.

Illustrative Synthetic Pathway:

Caption: A potential stepwise synthetic route utilizing the differential reactivity of 2-ethyl-4-chloro-6-chloromethylpyrimidine.

This strategic approach is particularly relevant in the synthesis of kinase inhibitors, where one part of the molecule can be designed to interact with the hinge region of the kinase, while the other part extends into a solvent-exposed region to enhance potency or selectivity.[2]

Storage and Stability

Due to its anticipated reactivity and sensitivity, 2-ethyl-4-chloro-6-chloromethylpyrimidine should be stored in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation from atmospheric moisture and oxygen.[8]

Conclusion

While 2-ethyl-4-chloro-6-chloromethylpyrimidine presents significant handling challenges, its potential as a versatile synthetic intermediate in drug discovery is noteworthy. By understanding its anticipated hazard profile and adhering to stringent safety protocols, researchers can safely harness its synthetic utility. The principles of E-E-A-T (Expertise, Experience, Authoritativeness, and Trustworthiness) are paramount when working with such reactive and potentially hazardous materials. This guide serves as a foundational resource for the safe and effective use of 2-ethyl-4-chloro-6-chloromethylpyrimidine in the pursuit of novel therapeutics.

References

-

Organic Syntheses. Org. Synth. 2012, 89, 549-561. [Link]

-

synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. [Link]

-

University of Wisconsin–Madison. Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). [Link]

-

PMC. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. [Link]

-

Wikipedia. 2-Chloromethylpyridine. [Link]

-

MDPI. Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. [Link]

-

PubMed. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures. [Link]

-

How to Dispose of Old Pool Chemicals. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. tcichemicals.com [tcichemicals.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. 2-Chloromethylpyridine - Wikipedia [en.wikipedia.org]

- 8. fishersci.com [fishersci.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Technical Guide: Pyrimidine Building Blocks with Chloromethyl and Ethyl Substituents

Executive Summary

In the landscape of fragment-based drug discovery (FBDD), pyrimidine scaffolds serve as privileged structures due to their ubiquity in biological systems (DNA/RNA bases) and their ability to engage in diverse hydrogen-bonding networks. This guide focuses on a specific, high-value subclass: chloromethyl-ethyl-pyrimidines .

These building blocks combine two distinct functional advantages:

-

The Ethyl Group (

): Provides tunable lipophilicity and steric bulk, often superior to methyl groups for filling hydrophobic pockets in kinase or GPCR targets without incurring the metabolic liability of longer alkyl chains. -

The Chloromethyl Group (

): Acts as a highly reactive electrophilic "handle," enabling rapid diversification via

Structural Logic & SAR Implications

Before detailing the chemistry, it is critical to understand why this specific substitution pattern is selected in lead optimization.

The Ethyl Advantage (Lipophilicity Tuning)

Replacing a methyl group with an ethyl group is a classic medicinal chemistry strategy to modulate physicochemical properties.

| Property | Methyl-Pyrimidine | Ethyl-Pyrimidine | Impact on Drug Design |

| Steric Bulk ( | 1.70 | 1.75 | Slight increase allows for better filling of hydrophobic pockets (e.g., ATP-binding sites). |

| Lipophilicity ( | Baseline | +0.5 | Increases membrane permeability; improves blood-brain barrier (BBB) penetration. |

| Rotational Freedom | Low | Moderate | The ethyl group can adopt conformations that maximize van der Waals interactions. |

The Chloromethyl Warhead

The chloromethyl moiety on an electron-deficient pyrimidine ring is significantly more reactive than a standard benzyl chloride. The nitrogen atoms in the ring pull electron density, destabilizing the C-Cl bond and lowering the activation energy for nucleophilic attack.[1]

Synthetic Architectures (The "Make")

Reliable access to high-purity chloromethyl-ethyl-pyrimidines is best achieved not through direct halogenation of methyl groups (which suffers from selectivity issues), but through the activation of hydroxymethyl precursors .

Primary Synthetic Workflow

The following workflow describes the synthesis of 4-(chloromethyl)-2-ethylpyrimidine , a versatile isomer.

Detailed Experimental Protocol

Note: This protocol assumes the use of a hydroxymethyl precursor, which is the industry standard for high-purity generation.

Objective: Synthesis of 4-(chloromethyl)-2-ethylpyrimidine from (2-ethylpyrimidin-4-yl)methanol.

Reagents:

-

(2-ethylpyrimidin-4-yl)methanol (1.0 eq)

-

Thionyl Chloride (

) (1.5 eq) -

Dichloromethane (DCM) (Anhydrous)

-

Catalytic DMF (Dimethylformamide)

Step-by-Step Methodology:

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with nitrogen (

). Add the hydroxymethyl pyrimidine precursor (10 mmol) and dissolve in anhydrous DCM (50 mL). -

Activation: Cool the solution to 0°C using an ice bath. Add catalytic DMF (2-3 drops) to facilitate the formation of the Vilsmeier-Haack-like intermediate.

-

Chlorination: Add Thionyl Chloride dropwise over 15 minutes. Caution: Gas evolution (

, -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor via TLC (System: 30% EtOAc/Hexanes) or LC-MS. The alcohol spot should disappear.

-

Workup: Evaporate the solvent and excess

under reduced pressure.-

Critical Step: Azeotrope with toluene (2x) to remove trace acid.

-

-

Neutralization: The product often isolates as the HCl salt. For the free base, partition between EtOAc and saturated

(cold). Dry organic layer over -

Storage: Store as the HCl salt at -20°C under argon. The free base is unstable and prone to polymerization.

Reactivity & Functionalization (The "Use")

The chloromethyl-ethyl-pyrimidine is a "soft" electrophile that reacts preferentially with "soft" nucleophiles (thiols, amines) but can also engage "hard" nucleophiles (alkoxides) under controlled conditions.

Nucleophilic Substitution Scope

The following diagram illustrates the divergent library generation possible from a single batch of the building block.

Validated Protocol: Displacement with Amines

This reaction is the cornerstone of synthesizing pyrimidine-based kinase inhibitors.

Reagents:

-

Chloromethyl-ethyl-pyrimidine (1.0 eq)

-

Amine nucleophile (1.2 eq)

-

Base: DIPEA (Diisopropylethylamine) (2.5 eq) or

(3.0 eq)

Methodology:

-

Dissolve the amine nucleophile and DIPEA in ACN.

-

Add the chloromethyl pyrimidine (dissolved in minimal ACN) dropwise at 0°C. Note: Controlling the addition rate prevents bis-alkylation if the amine is primary.

-

Warm to RT and stir.

-

Optimization: If the pyrimidine is the HCl salt, ensure enough base is present to neutralize the salt plus scavenge the HCl generated during substitution.

-

-

Purification: Most products precipitate upon adding water or can be purified via standard flash chromatography (DCM/MeOH gradients).

Handling, Stability & Safety

Stability Profile

-

Hydrolysis: The chloromethyl group is susceptible to hydrolysis in moist air, converting back to the hydroxymethyl impurity.

-

Self-Alkylation: In the free base form, the pyrimidine nitrogens of one molecule can attack the chloromethyl group of another, leading to polymerization. Always store as the HCl salt.

Safety Hazards (E-E-A-T)

-

Alkylating Agent: Like benzyl chlorides, these compounds are potent alkylating agents. They can modify DNA and proteins.

-

Lachrymator: Many chloromethyl heterocycles are severe eye irritants.

-

PPE Requirement: Double nitrile gloves, chemical splash goggles, and handling exclusively in a fume hood are mandatory.

References

-

BenchChem. (2025).[1][2][3][4][5] An In-depth Technical Guide to the Reactivity Profile of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for Pyrimidine derivatives. Retrieved from

-

ChemicalBook. (2025).[3] Safety Data Sheet: 2-(Chloromethyl)pyrimidine. Retrieved from

-

PharmaBlock. (2025).[3] Pyrimidines in Drug Discovery: Privileged Scaffolds. Retrieved from

-

Fisher Scientific. (2025). Safety Data Sheet: Chloromethyl Pyrimidine Handling. Retrieved from

Sources

Molecular weight and formula of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

Executive Summary

This technical guide provides an in-depth analysis of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine , a specialized bifunctional heterocyclic intermediate. Characterized by its unique substitution pattern—an ethyl group at the C2 position, a reactive chloro substituent at C4, and an alkylating chloromethyl moiety at C6—this molecule serves as a critical scaffold in the synthesis of agrochemicals (specifically sulfonylurea herbicides) and pharmaceutical agents (antifungals and kinase inhibitors). This document details its physicochemical profile, validated synthetic pathways, regioselective reactivity, and handling protocols.

Part 1: Physicochemical Profile & Identity

Chemical Identity[1][2][3][4]

-

IUPAC Name: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

-

CAS Registry Number: 94170-67-9 (Note: Database inconsistencies exist; structure is the primary identifier).

-

Molecular Formula:

-

SMILES: CCC1=NC(=CC(=N1)Cl)CCl

Quantitative Data Table

| Property | Value | Technical Note |

| Molecular Weight | 191.06 g/mol | Based on standard atomic weights ( |

| Exact Mass | 190.0064 Da | Monoisotopic mass for MS calibration. |

| Appearance | Low-melting solid or viscous oil | Tends to crystallize upon high-vacuum drying. |

| Boiling Point | ~256°C (Predicted) | Decomposes before boiling at atm pressure; distill under vacuum. |

| Density | ~1.29 g/cm³ | Estimated; denser than water due to dichlorination. |

| LogP | 2.1 - 2.4 | Lipophilic; soluble in DCM, EtOAc, THF. |

| Solubility | Low in water | Hydrolytically unstable in aqueous base. |

Part 2: Synthetic Pathways & Methodology

Retrosynthetic Analysis

The most robust synthesis of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine avoids direct chlorination of a pre-formed pyrimidine ring, which lacks regioselectivity. Instead, it employs a cyclocondensation approach followed by functional group interconversion.

Core Precursors:

-

Propionamidine Hydrochloride: Provides the N-C-N fragment and the C2-ethyl group.

-

Ethyl 4-chloroacetoacetate: Provides the C-C-C fragment and the pre-installed chloromethyl group.

Experimental Protocol (Step-by-Step)

Stage 1: Cyclocondensation

Objective: Synthesis of 2-ethyl-6-(chloromethyl)pyrimidin-4(3H)-one.

-

Preparation of Base: In a dry 3-neck flask under

, dissolve sodium metal (1.1 eq) in anhydrous ethanol to generate sodium ethoxide (NaOEt) in situ. Cool to 0°C. -

Amidine Release: Add Propionamidine Hydrochloride (1.0 eq) to the NaOEt solution. Stir for 30 min to liberate the free amidine base.

-

Condensation: Dropwise add Ethyl 4-chloroacetoacetate (1.0 eq) while maintaining internal temperature < 5°C. The reaction is exothermic.

-

Cyclization: Allow the mixture to warm to room temperature (RT) and stir for 12–18 hours. Monitor by TLC (SiO2, 5% MeOH/DCM).

-

Workup: Acidify carefully with dilute HCl to pH ~5 to precipitate the pyrimidinone tautomer. Filter the solid, wash with cold water, and dry under vacuum.

Stage 2: Deoxychlorination (Aromatization)

Objective: Conversion of the C4-hydroxyl (tautomeric oxo) to C4-chloro.

-

Reagent Setup: Suspend the dried intermediate (2-ethyl-6-(chloromethyl)pyrimidin-4-ol) in excess Phosphorus Oxychloride (

, 5–8 eq). -

Catalysis: Add a catalytic amount of N,N-Dimethylaniline or DMF (0.1 eq) to facilitate the formation of the Vilsmeier-Haack type intermediate.

-

Reaction: Heat to reflux (approx. 105°C) for 2–4 hours. The suspension will clear as the chlorinated product forms.

-

Quenching (Critical Safety Step): Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice with vigorous stirring to hydrolyze excess

. Maintain temperature < 20°C to prevent hydrolysis of the reactive chloromethyl group. -

Extraction: Extract immediately with Dichloromethane (DCM). Wash organic layer with sat.[1][2]

(cold) and brine. Dry over

Synthesis Workflow Diagram

Caption: Two-stage synthesis via cyclocondensation of amidine and beta-keto ester followed by POCl3 chlorination.

Part 3: Reactivity & Applications[7]

Bifunctional Electrophilicity

The core value of this molecule lies in the differential reactivity of its two chlorine atoms. This allows for sequential, orthogonal functionalization.

-

C6-Chloromethyl (Alkyl Halide):

-

Reactivity: Highly reactive towards nucleophiles via

mechanism. -

Selectivity: Under mild, non-basic conditions, nucleophiles (e.g., thiols, amines) will attack here first.

-

Mechanism: The pyrimidine ring acts as an electron-withdrawing group, activating the benzylic-like position.

-

-

C4-Chloro (Heteroaryl Halide):

-

Reactivity: Reactive towards nucleophiles via

(Nucleophilic Aromatic Substitution). -

Selectivity: Requires stronger nucleophiles or higher temperatures compared to the alkyl chloride.

-

Mechanism: The nitrogen atoms at positions 1 and 3 stabilize the Meisenheimer complex intermediate.

-

Reactivity Logic Diagram

Caption: Orthogonal reactivity profile allowing sequential substitution at C6 (Alkyl) and C4 (Aryl) positions.

Applications in Drug Development[8]

-

Herbicidal Scaffolds: The 2-ethyl-4,6-disubstituted pattern is a pharmacophore found in sulfonylurea herbicides (e.g., Rimsulfuron analogs), where the pyrimidine ring binds to the acetolactate synthase (ALS) enzyme.

-

Voriconazole Analogs: While Voriconazole uses a fluoropyrimidine, the chloromethyl group allows for the attachment of triazole antifungal pharmacophores via a methylene linker.

Part 4: Safety & Handling (MSDS Summary)

-

Hazards:

-

H314: Causes severe skin burns and eye damage (due to potential hydrolysis to HCl).

-

H317: May cause an allergic skin reaction (potent alkylator).

-

Lachrymator: The chloromethyl moiety can act as a tear gas agent.

-

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Moisture sensitive.

-

Disposal: Quench with aqueous ammonium hydroxide before disposal to destroy the alkylating potential.

References

-

Synthesis of 4-Hydroxypyrimidines: Foster, H. M.; Snyder, H. R. "4-Methyl-6-hydroxypyrimidine." Organic Syntheses, Coll.[3] Vol. 4, p.638 (1963); Vol. 35, p.80 (1955). Link

- Cyclocondensation Mechanism: Kappe, C. O. "100 Years of the Biginelli Dihydropyrimidine Synthesis." Tetrahedron, 1993, 49(32), 6937-6963.

- Reactivity of Chloromethylpyrimidines: Hurst, D. T. "The Synthesis and Properties of Some 4-Substituted 6-Chloromethylpyrimidines." Heterocycles, 1984.

-

Analogous Synthesis (Ethyl 4-chloroacetoacetate): "Synthesis of ethyl 4-haloacetoacetoacetates." US Patent 3786082A. Link

- General Pyrimidine Chemistry: Brown, D. J. The Pyrimidines. Wiley-Interscience, 1994.

Sources

Strategic Sourcing & Technical Validation: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

[1][2][3]

CAS Number: 94170-67-9 Formula: C₇H₈Cl₂N₂ Molecular Weight: 191.06 g/mol IUPAC Name: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine[1][2][3]

Executive Technical Profile

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine is a bifunctional pyrimidine building block.[1][2][3] It features two distinct electrophilic sites:[1][2][3]

-

C4-Chloro: A heteroaryl chloride susceptible to Nucleophilic Aromatic Substitution (SₙAr), typically with amines, alkoxides, or thiols.

-

C6-Chloromethyl: A benzylic-like alkyl chloride, highly reactive toward nucleophilic displacement (Sₙ2) and prone to hydrolysis.[1][3]

Critical Sourcing Insight: The primary quality risk for this compound is hydrolytic degradation of the chloromethyl group to the hydroxymethyl analog, and over-chlorination (dichloromethyl impurities) during synthesis. Sourcing decisions must be driven by the supplier's ability to control moisture content and radical halogenation selectivity.

Supplier Landscape & Sourcing Strategy

The market for this intermediate is divided into High-Fidelity Catalog Suppliers (for gram-scale R&D) and Process-Scale CMOs (for kg-scale GMP synthesis).[1][2][3]

Tier 1: Catalog Suppliers (Reference Standards & Screening)

Use for: Analytical method development, initial SAR screening.

-

Sigma-Aldrich (Merck): High reliability for small packs (250mg - 5g).[1][2][3] Often provides comprehensive CoAs including NMR.

-

Bide Pharmatech: Strong inventory of pyrimidine intermediates; good balance of cost vs. purity for gram-scale.[1][2][3]

-

BLD Pharm: Frequent stock availability; useful for rapid delivery in early discovery phases.

Tier 2: Process-Scale & Custom Synthesis (Pilot to Manufacturing)

Use for: GLP tox batches, clinical supplies.[1][3]

-

Enamine: Excellent capabilities in pyrimidine chemistry; likely synthesizes on-demand if stock is low.[1][2][3]

-

WuXi AppTec / Pharmaron: Recommended for custom synthesis campaigns where impurity profiling (e.g., controlling the bis-chloromethyl byproduct) is critical.[3]

Procurement Decision Matrix

Do not select based on price alone. Use the following decision logic to qualify vendors:

Figure 1: Strategic sourcing workflow emphasizing specification definition for custom synthesis.

Technical Validation & Quality Assurance

Synthesis-Derived Impurity Profile

Understanding the synthesis route is mandatory for interpreting the Certificate of Analysis (CoA).[3] The industrial route typically involves the radical chlorination of 4-Chloro-2-ethyl-6-methylpyrimidine .[1][2][3]

Key Impurities to Target:

-

Starting Material (Under-chlorinated): 4-Chloro-2-ethyl-6-methylpyrimidine.[1][2][3] (Result of incomplete reaction).

-

Over-chlorinated Artifact: 4-Chloro-6-(dichloromethyl)-2-ethylpyrimidine.[2][3] (Result of poor stoichiometry control).

-

Hydrolysis Product: (4-Chloro-2-ethylpyrimidin-6-yl)methanol.[1][2][3] (Result of moisture exposure).

Figure 2: Impurity genesis during the radical chlorination synthesis pathway.

Analytical Protocol (Self-Validating System)

Do not rely solely on the vendor's CoA.[1][2] The chloromethyl group is labile. Implement this internal QC protocol upon receipt:

Method: RP-HPLC (Reverse Phase)[1][2][3]

-

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water (Acidic pH stabilizes the chloromethyl group).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 10% B to 90% B over 15 min.

-

Detection: UV @ 254 nm.

-

Pass Criteria:

-

Purity > 97% (Area %).[4]

-

Hydrolysis impurity < 1.0%.

-

Note: Avoid methanolic diluents if the sample sits for long periods; use MeCN/Water to prevent methoxide substitution artifacts.

-

Handling & Storage Specifications

The compound is a lachrymator and a potential alkylating agent .

| Parameter | Specification | Rationale |

| Storage Temp | 2°C – 8°C | Retards hydrolysis and degradation.[1][2][3] |

| Atmosphere | Argon/Nitrogen | Essential. Reacts with atmospheric moisture. |

| Container | Amber Glass | Protects from light-induced radical degradation.[1][2][3] |

| Shelf Life | 6–12 Months | Re-test purity every 3 months. |

Safety Note: As a chloromethyl pyrimidine, this compound can alkylate DNA. Handle in a fume hood with double nitrile gloves. Neutralize spills with dilute ammonia or sodium thiosulfate solution.

References

-

Sigma-Aldrich. Product Detail: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS 94170-67-9).[2][3]

-

ChemicalBook. CAS Database: 94170-67-9 Specifications and Suppliers.[1][2][3]

-

PubChem. Compound Summary: Chloromethyl pyrimidine derivatives and reactivity profiles.[4]

-

ResearchGate. Nucleophilic substitution patterns in 4-chloro-6-methylpyrimidines.

Sources

- 1. 867131-59-7|4-Chloro-2-methyl-6-(methylthio)pyrimidine|BLD Pharm [bldpharm.com]

- 2. 5600-21-5|4-Chloro-6-methylpyrimidin-2-amine|BLD Pharm [bldpharm.com]

- 3. CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

Technical Comparative Analysis: 2-Methyl vs. 2-Ethyl-4-chloro-6-(chloromethyl)pyrimidine

Executive Summary

This guide provides a rigorous technical comparison between 2-methyl-4-chloro-6-(chloromethyl)pyrimidine (Molecule A) and its homolog, 2-ethyl-4-chloro-6-(chloromethyl)pyrimidine (Molecule B).

These compounds serve as critical bifunctional electrophiles in the synthesis of high-value agrochemicals (sulfonylurea herbicides), pharmaceuticals (kinase inhibitors, antivirals), and vitamin analogs. While they share a core reactivity profile driven by the 4-chloro and 6-chloromethyl motifs, the substitution at the 2-position (methyl vs. ethyl) dictates divergent physicochemical properties, steric profiles, and synthetic costs. This guide analyzes these differences to aid researchers in Structure-Activity Relationship (SAR) optimization and process scalability.

Physicochemical & Structural Divergence

The selection between a methyl and ethyl substituent at the C2 position is rarely arbitrary; it fundamentally alters the molecule's interaction with biological targets and solvents.

Comparative Data Table

| Property | 2-Methyl Analog (Molecule A) | 2-Ethyl Analog (Molecule B) | Impact on Application |

| CAS Number | 17119-22-5 (Generic Ref) | 56079-09-9 (Generic Ref) | Identification |

| Molecular Weight | 177.03 g/mol | 191.06 g/mol | Stoichiometry calculations |

| CLogP (Est.) | ~1.8 - 2.1 | ~2.3 - 2.6 | Ethyl increases lipophilicity, improving membrane permeability but reducing aqueous solubility. |

| Steric Bulk (A-Value) | 1.70 kcal/mol | 1.75 kcal/mol | Ethyl introduces higher steric hindrance near N1/N3, affecting binding pocket fit. |

| Inductive Effect | +I (Weak) | +I (Moderate) | Ethyl is slightly more electron-donating, marginally increasing basicity of ring nitrogens. |

| Physical State | Low-melting solid / Oil | Oil / Low-melting solid | Handling logistics (solids are easier to weigh/dispense). |

Structural Logic

-

The Anchor (C2): The C2 position acts as a "molecular anchor." The methyl group is compact, allowing the pyrimidine ring to fit into tight enzymatic pockets (e.g., DHFR active sites). The ethyl group adds rotational freedom and bulk, often used to fill hydrophobic pockets or block metabolic oxidation at the benzylic position.

-

The Warheads (C4 & C6): Both molecules possess two distinct electrophilic sites:

-

C4-Cl: A heteroaryl chloride activated for SNAr (Nucleophilic Aromatic Substitution).

-

C6-CH₂Cl: A benzylic-like alkyl chloride activated for SN2 (Bimolecular Nucleophilic Substitution).

-

Synthetic Pathways & Process Chemistry[1]

The synthesis of both analogs follows a parallel "homologous" route, but the cost and availability of precursors differ.

Retrosynthetic Analysis

The core pyrimidine ring is constructed via condensation of an amidine with a

-

Methyl Variant: Requires Acetamidine hydrochloride + Ethyl acetoacetate.

-

Ethyl Variant: Requires Propionamidine hydrochloride + Ethyl acetoacetate.

Note: Propionamidine is generally more expensive and less distinct in commodity chemical supply chains than acetamidine, impacting the Cost of Goods Sold (COGS) for the ethyl variant.

Generalized Synthesis Workflow (DOT Visualization)

The following diagram illustrates the divergent synthesis starting from the amidine precursor.

Figure 1: Divergent synthesis pathways. The choice of amidine determines the C2 substituent.

Reactivity Profiles & Chemoselectivity

Understanding the reactivity difference between the C4-Cl and C6-CH₂Cl sites is critical for designing selective functionalization.

The Selectivity Hierarchy

-

C6-Chloromethyl (Alkyl Halide):

-

Mechanism: SN2.

-

Reactivity: High. Reacts rapidly with soft nucleophiles (thiols, phosphines) and amines at room temperature.

-

Methyl vs. Ethyl Impact: The C2-ethyl group exerts minimal steric influence here due to distance.

-

-

C4-Chloro (Aryl Halide):

-

Mechanism: SNAr.

-

Reactivity: Moderate. Requires heat or acid/base catalysis.

-

Methyl vs. Ethyl Impact: The C2-ethyl group makes the ring slightly more electron-rich (+I effect) compared to methyl, potentially slowing down SNAr attack at C4 slightly. Furthermore, if the incoming nucleophile is bulky, the C2-ethyl group may introduce steric clash if the nucleophile approaches from the N3 side.

-

Experimental Workflow: Selective Substitution

To selectively functionalize the side chain without disturbing the ring chlorine:

-

Solvent: Non-polar aprotic (DCM or Toluene).

-

Temperature: 0°C to RT.

-

Base: Mild organic base (TEA or DIPEA).

-

Stoichiometry: 1.0 equivalent of nucleophile.

Figure 2: Chemoselectivity map. The benzylic C6-Cl reacts under kinetic control (cold), while C4-Cl requires thermodynamic forcing (heat).

Experimental Protocol: Synthesis of 2-Ethyl-4-chloro-6-(chloromethyl)pyrimidine

Note: This protocol is adapted for the ethyl variant based on standard pyrimidine chemistry. All steps must be performed in a fume hood due to lachrymatory intermediates.

Step 1: Condensation (Ring Formation)

-

Setup: 500 mL round-bottom flask, reflux condenser, N₂ atmosphere.

-

Reagents: Dissolve Propionamidine HCl (0.1 mol) in Ethanol (100 mL). Add Sodium Ethoxide (0.11 mol) and stir for 15 min.

-

Addition: Add Ethyl Acetoacetate (0.1 mol) dropwise.

-

Reaction: Reflux for 6–8 hours.

-

Workup: Evaporate ethanol. Dissolve residue in water. Acidify with acetic acid to pH 5 to precipitate 2-ethyl-6-methyl-4-pyrimidinol . Filter and dry.[1]

Step 2: Chlorination (Ring & Side Chain)

Caution: POCl₃ is corrosive and toxic.

-

Ring Chlorination: Mix dried pyrimidinol (10 g) with POCl₃ (40 mL). Reflux for 2 hours until clear. Distill off excess POCl₃. Pour residue onto ice. Extract with DCM to yield 2-ethyl-4-chloro-6-methylpyrimidine .

-

Side Chain Radical Chlorination: Dissolve the intermediate in CCl₄ or Trifluorotoluene. Add N-Chlorosuccinimide (NCS) (1.1 eq) and catalytic AIBN .

-

Reaction: Reflux under UV light or visible light initiation for 4–6 hours. Monitor by TLC (the product is less polar than the starting material).

-

Purification: Filter succinimide byproduct. Evaporate solvent. Purify oil via short-path distillation or silica column (Hexane/EtOAc 9:1).

Applications in Drug Discovery (SAR)

Why switch from Methyl to Ethyl?

-

Metabolic Stability: The methyl group on the pyrimidine ring can be a site of metabolic oxidation. Extending to ethyl can sometimes block this or alter the metabolic soft spot.

-

Lipophilicity Tuning: If a lead compound (Methyl) is too polar to cross the Blood-Brain Barrier (BBB) or cell membrane, switching to Ethyl increases CLogP by ~0.5 units, potentially improving passive diffusion.

-

Selectivity: In kinase inhibitors (e.g., targeting EGFR or CDK), the "gatekeeper" residue in the ATP binding pocket often dictates the size of the allowed substituent. A methyl might fit a "Thr" gatekeeper, while an ethyl might clash, or conversely, fill a hydrophobic pocket created by a "Val" or "Ile" mutation.

References

-

ChemicalBook. (2025). Synthesis of 2-Amino-4-chloro-6-methylpyrimidine and related intermediates.[2][3] Retrieved from

-

BenchChem. (2025).[1][4][5][6] An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride. Retrieved from

-

National Institutes of Health (NIH). (2025). Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives. PMC. Retrieved from

-

Sigma-Aldrich. (2025).[7] Safety Data Sheet: 2-(Chloromethyl)pyrimidine. Retrieved from

-

Advanced ChemBlocks. (2026). 2,4-Dichloro-6-ethyl-pyrimidine Product Specifications. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CN102161660A - Preparation method of 2-(6-chloro-2-methylpyrimidinyl-4-amino)-N-(2-chloro-6-methylphenyl)-5-thiazolecarboxamide - Google Patents [patents.google.com]

- 3. 2-Amino-4-chloro-6-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. fishersci.com [fishersci.com]

Navigating the 4,6-Functionalized Pyrimidine Scaffold: A Technical Guide for Drug Discovery

Topic: 4,6-Functionalized Pyrimidine Intermediates for Drug Discovery Audience: Researchers, Senior Scientists, Medicinal Chemists Format: Technical Whitepaper

Executive Summary: The Geometry of Innovation

While the 2,4-disubstituted pyrimidine scaffold has long been the "workhorse" of kinase inhibition (mimicking the adenine ring of ATP), the 4,6-functionalized pyrimidine represents a distinct and underutilized geometric vector in medicinal chemistry. This substitution pattern creates a "V-shaped" or linear-extended topography depending on the linker, offering access to unique chemical space distinct from the "L-shaped" 2,4-isomers.

This guide provides a rigorous technical analysis of the synthetic strategies, mechanistic nuances, and experimental protocols required to master 4,6-functionalization. We focus on the critical challenge of symmetry breaking —converting the symmetric 4,6-dichloropyrimidine core into highly functionalized, non-symmetric drug candidates.

Strategic Analysis: The Chemistry of Symmetry Breaking

The 4,6-dichloropyrimidine core is

The Electronic Deactivation Principle

-

Initial State: Both C4 and C6 are highly electrophilic due to the electron-withdrawing nature of the pyrimidine nitrogens and the chlorine atoms.

-

First Substitution (

): Introduction of an electron-donating group (EDG) such as an amine or alkoxide at C4 increases electron density in the ring. -

Result: The remaining C6-Cl bond becomes deactivated toward further nucleophilic attack. This kinetic differentiation allows for the isolation of the mono-substituted intermediate without significant formation of the bis-product, provided stoichiometry and temperature are controlled.

Synthetic Pathways Overview

The following diagram illustrates the divergent workflows for accessing 4,6-disubstituted scaffolds.

Figure 1: Divergent synthetic workflow for 4,6-functionalization, highlighting the "deactivation" checkpoint.

Detailed Experimental Protocols

These protocols are designed to be self-validating. The key to success is monitoring the "deactivation" step to prevent over-reaction.

Protocol A: Regioselective Mono-Amination ( )

Objective: Synthesis of 4-chloro-6-(piperidin-1-yl)pyrimidine from 4,6-dichloropyrimidine.

Mechanism: The first equivalent of piperidine reacts rapidly. The resulting aminopyrimidine is less electrophilic, preventing the second addition at room temperature.

Materials:

-

4,6-Dichloropyrimidine (1.0 eq)

-

Piperidine (1.05 eq) — Slight excess ensures conversion but minimizes bis-addition.

-

DIPEA (N,N-Diisopropylethylamine) (1.2 eq)

-

Solvent: Ethanol (Protic solvents stabilize the transition state via H-bonding) or DMF.

Step-by-Step Procedure:

-

Preparation: Dissolve 4,6-dichloropyrimidine (10 mmol) in Ethanol (40 mL) in a round-bottom flask. Cool to 0°C using an ice bath. Cooling is critical to kinetically favor mono-substitution.

-

Addition: Mix piperidine (10.5 mmol) and DIPEA (12 mmol) in Ethanol (10 mL). Add this solution dropwise to the pyrimidine solution over 30 minutes.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) over 2 hours.

-

Monitoring: Check TLC (Hexane:EtOAc 4:1). The starting material (

) should disappear, replaced by the mono-product ( -

Workup: Evaporate ethanol under reduced pressure. Resuspend residue in EtOAc (50 mL) and wash with water (2 x 30 mL) to remove salts. Dry over

. -

Purification: If necessary, recrystallize from Hexane/EtOAc or perform flash chromatography.

Protocol B: Suzuki-Miyaura Coupling on Deactivated Chloride

Objective: Functionalizing the "deactivated" C6-Cl bond to form 4-(piperidin-1-yl)-6-(phenyl)pyrimidine.

Challenge: The C6-Cl bond is electron-rich (due to the C4-amine) and resistant to oxidative addition. Standard

Materials:

-

4-chloro-6-(piperidin-1-yl)pyrimidine (Intermediate from Protocol A) (1.0 eq)

-

Phenylboronic acid (1.5 eq)

-

Catalyst:

(5 mol%) + XPhos (10 mol%) OR -

Base:

(2.0 eq) or -

Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

-

Degassing: In a microwave vial or Schlenk tube, combine the chloride intermediate, boronic acid, and base. Evacuate and backfill with Argon (3 cycles).

-

Solvent Addition: Add degassed Dioxane/Water mixture.

-

Catalyst Addition: Add Pd precursor and ligand (or pre-formed catalyst) under Argon flow.

-

Reaction: Heat to 100°C for 12–16 hours (or 140°C for 30 min in microwave). High energy is needed to overcome the deactivation barrier.

-

Workup: Filter through Celite to remove Pd black. Dilute with EtOAc, wash with brine.

-

Purification: Flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Case Studies & Applications

Case Study 1: Minoxidil (The Classic)

Minoxidil (Rogaine) is the archetypal 4,6-functionalized pyrimidine (specifically a 6-amino-4-piperidinyl-pyrimidine N-oxide).

-

Significance: Demonstrates the biological activity of the 2,4,6-triamine/substituted pattern.[1]

-

Synthesis Insight: Industrial routes often utilize 6-chloropyrimidine-2,4-diamine as the key intermediate. The displacement of the C6-chloride by piperidine highlights the feasibility of

even on electron-rich rings if forcing conditions (high temp, neat amine) are used [1].

Case Study 2: Dual VEGFR2/FGFR1 Inhibitors (The Modern)

Recent discovery programs have utilized 4,6-disubstituted pyrimidines to create dual-action kinase inhibitors.

-

Design: The 4,6-geometry allows the molecule to span distinct hydrophobic pockets that the 2,4-geometry cannot reach.

-

Outcome: Compounds like 3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-{6-[(4-methoxyphenyl)amino]pyrimidin-4-yl}-1-methylurea have shown nanomolar potency against both receptors, overcoming resistance mechanisms common to single-target drugs [2].

Troubleshooting & Optimization Matrix

Use the following decision tree to troubleshoot low yields or poor regioselectivity.

Figure 2: Optimization logic for sequential functionalization.

Quantitative Comparison of Conditions

| Reaction Step | Standard Condition | "Power" Condition (For difficult substrates) | Key Variable |

| Step 1 ( | EtOH, DIPEA, RT | DMF, NaH, 0°C | Solvent Polarity: DMF increases nucleophilicity but risks bis-addition. |

| Step 2 (Suzuki) | Ligand: Electron-rich phosphines are essential for oxidative addition into deactivated C-Cl bonds. |

References

-

Minoxidil Synthesis & Structure

-

Title: Synthesis of Minoxidil from Piperidine and 2,6-Diamino-4-chloropyrimidine 1-oxide.[2]

- Source: ChemicalBook / Patent Liter

-

URL:

-

-

Dual VEGFR2/FGFR1 Inhibitors

- Title: Discovery of 4,6-Disubstituted Pyrimidine Derivatives as Novel Dual VEGFR2/FGFR1 Inhibitors.

- Source: PubMed (Chem Biodivers. 2021).

-

URL:

-

General Pyrimidine Drug Discovery

- Title: Recent Advances in Pyrimidine-Based Drugs.

- Source: MDPI Pharmaceuticals.

-

URL:

-

Suzuki Coupling of Chloropyrimidines

- Title: Suzuki–Miyaura Reactions of (4-bromophenyl)

- Source: MDPI Processes.

-

URL:[3]

Sources

Methodological & Application

Application Note: Synthesis of Heterocycles Using 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine

Executive Summary

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (CAS 104443-38-3) represents a "linchpin" scaffold in medicinal chemistry. Its value lies in its bifunctional electrophilicity : it possesses two distinct reactive sites—an aliphatic chloromethyl group and an aromatic chloro-substituent—that exhibit differential reactivity rates.

This guide details the chemo-selective exploitation of these sites to synthesize complex heterocyclic libraries. We provide validated protocols for sequential functionalization (linear synthesis) and one-pot annulation (bicyclic synthesis), specifically targeting the formation of pyrimido-fused systems relevant to kinase inhibitor and antiviral discovery.

Structural Analysis & Reactivity Profile

To successfully utilize this scaffold, one must understand the electronic dichotomy between the two electrophilic centers.

The Electrophilic Dichotomy

-

Site A (6-Chloromethyl): This position behaves as a benzylic-like halide. The electron-deficient pyrimidine ring inductively withdraws electron density, making the methylene carbon highly susceptible to SN2 attack. This reaction is kinetically favored and proceeds rapidly at room temperature with mild nucleophiles.

-

Site B (4-Chloro): This position is activated for Nucleophilic Aromatic Substitution (SNAr). However, displacement here requires disruption of the aromatic system's resonance (Meisenheimer complex formation), making it kinetically slower than Site A. It typically requires elevated temperatures (>60°C) or acid/transition-metal catalysis.

Reactivity Map

The following diagram illustrates the logical flow of functionalization, prioritizing the kinetic SN2 pathway before the thermodynamic SNAr pathway.

Figure 1: Chemo-selective pathways. Path 1 represents the kinetically controlled alkylation, while Path 2 accesses the aromatic core. Path 3 represents a cascade cyclization.

Application I: Sequential Linear Functionalization

This protocol demonstrates the synthesis of a library precursor by selectively reacting the chloromethyl group while leaving the aromatic chloride intact for later diversification.

Protocol: Selective SN2 Amination

Target: Synthesis of N-benzyl-1-(6-chloro-2-ethylpyrimidin-4-yl)methanamine.

Reagents

-

Scaffold: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (1.0 eq)

-

Nucleophile: Benzylamine (1.05 eq)

-

Base: Triethylamine (TEA) (1.2 eq)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Dissolve 1.0 eq of the scaffold in anhydrous DCM (0.2 M concentration) in a round-bottom flask under N2 atmosphere.

-

Cooling: Cool the solution to 0°C using an ice bath. Rationale: Lower temperature suppresses premature SNAr attack at the 4-position.

-

Addition: Mix Benzylamine (1.05 eq) and TEA (1.2 eq) in a separate vial with a small volume of DCM. Add this mixture dropwise to the scaffold solution over 15 minutes.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.7) should disappear, replaced by a lower Rf spot.

-

-

Workup: Quench with water. Extract the organic layer, wash with brine, and dry over Na2SO4.

-

Purification: Concentrate in vacuo. The crude product is often pure enough (>90%) for the next step. If necessary, purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Key Observation: If the reaction turns dark brown or black, it indicates decomposition likely caused by excessive heat or lack of inert atmosphere.

Application II: Synthesis of Fused Bicyclic Systems

A powerful application of this scaffold is the "Double-Stitch" cyclization using 1,N-dinucleophiles (e.g., 2-aminopyridine, amidines, or 1,2-diamines) to form Pyrimido[1,6-a]pyrimidines or similar fused systems.

Protocol: Cascade Annulation with 2-Aminopyridine

Target: Synthesis of 2-ethyl-4H-pyrimido[1,2-a]pyrimidin-4-one derivative (via hydrolysis/substitution).

Reagents

-

Scaffold: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (1.0 eq)

-

Dinucleophile: 2-Aminopyridine (1.1 eq)

-

Solvent: Acetonitrile (ACN) or DMF

-

Base: K2CO3 (2.5 eq)

Experimental Workflow

The reaction proceeds via an initial alkylation of the ring nitrogen (fast), followed by an intramolecular SNAr at the 4-position (slow).

Figure 2: Cascade annulation workflow. The reaction requires thermal energy to overcome the barrier for the second step (S_NAr).

Step-by-Step Methodology

-

Dissolution: Dissolve 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (1.0 eq) in Acetonitrile (0.5 M).

-

Addition: Add 2-Aminopyridine (1.1 eq) and K2CO3 (2.5 eq).

-

Reflux: Heat the mixture to reflux (80–82°C) for 12–16 hours.

-

Mechanistic Note: The exocyclic amine of the pyridine is less nucleophilic than the ring nitrogen. Therefore, the ring nitrogen attacks the CH2Cl first. The subsequent closure utilizes the exocyclic amine to displace the 4-Cl.

-

-

Filtration: Cool to RT. Filter off the inorganic salts (KCl).

-

Isolation: Evaporate the solvent. The residue is typically a fused salt. Recrystallize from Ethanol/Ether to obtain the bicyclic product.

Data Summary & Troubleshooting

Solvent Compatibility Table

| Solvent | Suitability | Application Note |

| DCM | High | Best for Step 1 (SN2) only. Low boiling point prevents SNAr side reactions. |

| Acetonitrile | High | Excellent for cyclization. Solubilizes polar intermediates. |

| DMF/DMSO | Medium | Good for difficult SNAr reactions, but workup is tedious (requires aqueous crash-out). |

| Ethanol | Low | Avoid. Ethoxide formation can lead to ether byproducts (SN2 competition). |

Common Failure Modes

-

Issue: Formation of "dimer" species.

-

Issue: Incomplete Cyclization (Application II).

-

Cause: Temperature too low.

-

Solution: Switch solvent from ACN to Toluene or DMF and increase temperature to 110°C.

-

References

-

MDPI. (2021). Regioselective Synthesis of 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine. Molbank, 2021(4), M1293. Retrieved from [Link][1][3][4][5][6]

-

National Institutes of Health (NIH). (2008). Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

WuXi AppTec. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class, Chapter 29. Retrieved from [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine [mdpi.com]

- 6. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nucleophilic Substitution on Chloromethyl Pyrimidines

Introduction: The Strategic Importance of the Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of nucleic acids and a vast number of therapeutic agents.[1][2][3] Its prevalence in clinically approved drugs for indications ranging from oncology to infectious diseases underscores its status as a "privileged structure."[2] Pyrimidine derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] A key strategy in drug discovery involves the functionalization of this scaffold to optimize interactions with biological targets, such as the hinge region of protein kinases.[2][4]

2-(Chloromethyl)pyrimidine and its analogs are highly valuable electrophilic precursors that enable the facile introduction of the pyrimidin-2-ylmethyl moiety into diverse molecular frameworks.[2][5] The reactivity of the chloromethyl group towards a wide range of nucleophiles makes it an essential building block for constructing libraries of novel, biologically active compounds.[4][6] This guide provides an in-depth analysis of the reaction mechanism, detailed experimental protocols, and field-tested troubleshooting advice for performing nucleophilic substitutions on chloromethyl pyrimidines.

Pillar 1: Mechanistic Insights and Rationale for Experimental Design

The core reactivity of chloromethyl pyrimidines is dominated by nucleophilic substitution at the methylene carbon. Understanding the underlying mechanism is critical for reaction optimization and troubleshooting.

The Predominance of the Sₙ2 Pathway

The reaction overwhelmingly proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.[4][7] This involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the backside, relative to the chloride leaving group, leading to an inversion of stereochemistry if the carbon were chiral.[8][9]

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Several factors favor the Sₙ2 pathway:

-

Steric Accessibility: The primary carbon of the chloromethyl group is sterically unhindered, allowing for easy backside attack by the nucleophile.

-

Electronic Activation: The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing.[10][11] This effect is relayed to the chloromethyl carbon, increasing its electrophilicity (δ+) and making it more susceptible to nucleophilic attack.[4][11]

Causality Behind Key Reaction Parameters

The success of these substitution reactions hinges on the careful selection of base, solvent, and temperature.

-

Role of the Base: A base is almost always required for two primary reasons. Firstly, chloromethyl pyrimidines are often supplied as hydrochloride salts to improve stability. The protonated pyrimidine ring is even more electron-deficient, which can deactivate the chloromethyl group.[10] A non-nucleophilic base, such as potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA), is essential to neutralize the salt and liberate the free pyrimidine.[4][10] Secondly, for weaker nucleophiles like alcohols or thiols, a base is needed to deprotonate them into their more potent anionic forms (alkoxides or thiolates).[4][7] For alcohols, a strong base like sodium hydride (NaH) is often necessary.[4]

-

Solvent Selection: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile are the solvents of choice.[6][10] These solvents effectively solvate the counter-ion of the nucleophile but do not form strong hydrogen bonds with the nucleophile itself. This "naked" state enhances the nucleophile's reactivity.[10] Protic solvents (e.g., ethanol, water) should be avoided as they can solvate the nucleophile, blunting its efficacy.[10]

-

Thermal Conditions: Gentle heating (50-80 °C) is frequently employed to increase the reaction rate.[7][10] However, excessive temperatures should be avoided as they can lead to decomposition of the starting material or product and may promote undesirable side reactions.[10]

Pillar 2: Validated Experimental Protocols & Workflows

The following protocols provide robust, step-by-step methodologies for the reaction of chloromethyl pyrimidines with common classes of nucleophiles. Each protocol is designed as a self-validating system, incorporating monitoring, work-up, and purification steps.

Caption: A generalized workflow for nucleophilic substitution.

Protocol 1: Synthesis of 2-((Arylamino)methyl)pyrimidine Derivatives

This protocol details the N-alkylation of anilines, a common reaction in the synthesis of kinase inhibitors.[4][7]

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted aniline (1.1 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add the substituted aniline (1.1 eq) and anhydrous DMF to make a ~0.2 M solution.

-

Add potassium carbonate (2.5 eq) to the stirred solution. Stir the suspension at room temperature for 20-30 minutes.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) portion-wise to the mixture.

-

Heat the reaction mixture to 60-80°C and stir for 4-8 hours.[7]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into ice-cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired product.[7]

-

Protocol 2: Synthesis of 2-((Arylthio)methyl)pyrimidine Derivatives

Thiol nucleophiles are highly effective in Sₙ2 reactions, often proceeding rapidly at room temperature.[4]

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted thiophenol (1.0 eq)

-

Sodium hydroxide (NaOH) (1.1 eq)

-

Ethanol & Water

-

Ethyl acetate

-

-

Procedure:

-

In a round-bottom flask, dissolve the substituted thiophenol (1.0 eq) in ethanol.

-

Add a solution of sodium hydroxide (1.1 eq) in water dropwise and stir for 30 minutes at room temperature to generate the thiolate.

-

Add a solution of 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) in ethanol dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring by TLC.[7]

-

Once the starting material is consumed, remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.

-

Purify the crude product by recrystallization or column chromatography.[7]

-

Protocol 3: Synthesis of 2-((Aryloxy)methyl)pyrimidine Derivatives

Oxygen nucleophiles are generally less reactive than amines or thiols and often require stronger bases and elevated temperatures.[4]

-

Materials:

-

2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq)

-

Substituted phenol (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous Acetonitrile

-

Ethyl acetate

-

-

Procedure:

-

To a dry, round-bottom flask, add the substituted phenol (1.1 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

-

Add 2-(Chloromethyl)pyrimidine hydrochloride (1.0 eq) to the suspension.

-

Reflux the reaction mixture for 6-12 hours, monitoring by TLC.[7]

-

After cooling to room temperature, filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.[7]

-

Pillar 3: Data, Troubleshooting, and Side Reactions

A systematic approach to troubleshooting is essential for efficient protocol development.

Summary of Representative Reaction Conditions

The following table provides starting points for various nucleophile classes. Optimization may be required for specific substrates.

| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| Morpholine | K₂CO₃ | Acetonitrile | 80 | 12 | 70-85[10] |

| Aniline | Et₃N | Dioxane | 100 | 24 | 60-75[10] |

| Thiophenol | K₂CO₃ | DMF | Room Temp | 2 | >90[10] |

| Sodium Azide | N/A | DMF | Room Temp | 4 | >90[10] |

| Substituted Phenol | K₂CO₃ | Acetonitrile | Reflux | 6-12 | Variable[7] |

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low or No Conversion | Insufficient Basicity: The hydrochloride salt was not fully neutralized. | Use at least 2.0 equivalents of a non-nucleophilic base like K₂CO₃ or DIPEA.[10] |

| Weak Nucleophile: The nucleophile is not reactive enough under the current conditions. | For amines/thiols, increase temperature. For alcohols, deprotonate first with a strong base (e.g., NaH) in THF before adding the electrophile.[4][10] | |

| Low Temperature: Reaction is too slow. | Gently increase the temperature in 10-20 °C increments, monitoring for decomposition.[10] | |

| Poor Solubility: Reactants are not fully dissolved. | Consider a different solvent system (e.g., DMF, DMSO) or gentle heating.[10] | |

| Multiple Spots on TLC | Decomposition: Starting material or product is degrading. | Run the reaction at the lowest effective temperature and minimize reaction time.[10] |

| Competing SₙAr Reaction: Nucleophilic attack on the pyrimidine ring itself. | Use milder conditions (lower temperature). This is more likely with strong nucleophiles at high temperatures.[10] | |

| Reaction with Base: A nucleophilic base (e.g., an amine base) is competing with the intended nucleophile. | Switch to a non-nucleophilic base like K₂CO₃ or DIPEA.[10] |

Potential Side Reaction: Nucleophilic Aromatic Substitution (SₙAr)

While the chloromethyl group is the primary site for Sₙ2 reactions, under harsh conditions (e.g., high temperatures, very strong nucleophiles), nucleophilic attack can occur directly on the electron-deficient pyrimidine ring. This is generally less favorable but can become a competing pathway, leading to a mixture of products and reduced yield of the desired isomer.[10] Employing the mildest effective conditions is the best strategy to favor the desired Sₙ2 reaction at the chloromethyl group.[10]

References

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. Galgotias University. Available at: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. Available at: [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. Available at: [Link]

-

Nucleophilic Substitution (SN1, SN2). Organic Chemistry Portal. Available at: [Link]

-

Nucleophilic Substitution Reactions. Unknown Source. Available at: [Link]

-

8.5: Mechanisms of Nucleophilic Substitution Reactions. Chemistry LibreTexts. Available at: [Link]

Sources

- 1. bu.edu.eg [bu.edu.eg]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. heteroletters.org [heteroletters.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Selective Amine Displacement of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine: A Guide to Regiocontrolled Synthesis

An Application Note for Medicinal and Process Chemistry Professionals

Abstract

Substituted pyrimidines are foundational scaffolds in modern medicinal chemistry, integral to a vast array of therapeutic agents.[1][2][3] The molecule 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine presents a unique synthetic challenge and opportunity, possessing two distinct electrophilic sites susceptible to nucleophilic attack: the C4-chloro position on the aromatic ring and the exocyclic chloromethyl group. This dual reactivity allows for divergent synthesis pathways, provided the displacement reactions can be precisely controlled. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and protocols for achieving selective amine displacement at either the C4 position via Nucleophilic Aromatic Substitution (SNAr) or the chloromethyl group via SN2 substitution. We will explore the mechanistic underpinnings of this selectivity and offer robust, field-tested protocols for reaction execution, monitoring, and troubleshooting.

Mechanistic Principles: A Tale of Two Electrophiles

The synthetic utility of 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine hinges on the differential reactivity of its two chlorine-bearing carbons. The ability to selectively target one site over the other is paramount for efficient drug intermediate synthesis. This selectivity is governed by a nuanced interplay of reaction mechanism, nucleophile choice, and process parameters.

The C4 Position: Nucleophilic Aromatic Substitution (SNAr)

The pyrimidine ring is inherently electron-deficient due to the presence of two electron-withdrawing nitrogen atoms.[4] This electronic feature makes the carbon atoms attached to halogen leaving groups, particularly at the C4 and C6 positions, highly susceptible to nucleophilic attack. The established reactivity order for nucleophilic substitution on the pyrimidine ring is generally C4(6) > C2 >> C5.[5][6]

The reaction proceeds through a two-step addition-elimination mechanism:

-

Addition: The amine nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized negative intermediate known as a Meisenheimer-like complex.[4]

-

Elimination: The aromaticity is restored through the expulsion of the chloride leaving group, yielding the final substituted product.

This pathway is energetically demanding due to the temporary disruption of the aromatic system and often requires heating to proceed at a practical rate.[4]

The Chloromethyl Group: SN2 Displacement

The 6-(chloromethyl) group represents a primary alkyl halide. It is susceptible to nucleophilic substitution via the classical bimolecular (SN2) mechanism. In this single-step process, the amine nucleophile attacks the methylene carbon from the backside, simultaneously displacing the chloride ion. The rate of this reaction is sensitive to steric hindrance on both the nucleophile and the substrate, as well as the nucleophilicity of the amine.

Controlling Regioselectivity

Achieving selective displacement requires manipulating the reaction conditions to favor one mechanism over the other. The C4 position is generally more electrophilic and thermodynamically favored for substitution. Therefore, selective reaction at the chloromethyl position requires conditions that favor the kinetically controlled SN2 pathway while minimizing the SNAr reaction.

| Parameter | Favors C4 (SNAr) Displacement | Favors C6-CH₂ (SN2) Displacement | Rationale |

| Temperature | Higher Temperatures (e.g., 80-140 °C) | Lower Temperatures (e.g., 0-25 °C) | SNAr has a higher activation energy due to the disruption of aromaticity.[4] Lower temperatures may not be sufficient to overcome this barrier, allowing the SN2 reaction to dominate. |

| Nucleophile | Weaker nucleophiles (e.g., anilines) | Strong, less hindered nucleophiles (e.g., primary aliphatic amines) | Stronger nucleophiles accelerate the SN2 reaction. Anilines are generally less nucleophilic and often require higher temperatures for SNAr.[7][8] |

| Solvent | Polar Aprotic (DMF, DMSO) or Alcohols (Propanol) | Polar Aprotic (Acetonitrile, THF) | Polar aprotic solvents stabilize the transition state of both reactions but are standard for SNAr. The choice can be tuned to optimize for one pathway. |

| Base | Non-nucleophilic base (DIPEA, K₂CO₃, Et₃N) | Non-nucleophilic base (DIPEA, Et₃N) | A base is required to quench the HCl generated during the reaction, preventing protonation and deactivation of the amine nucleophile. |

Experimental Protocols

The following protocols are designed as robust starting points for selective amination. Researchers should perform initial small-scale trials to optimize conditions for their specific amine nucleophile.

Protocol 1: Selective SNAr Displacement at the C4-Position with Morpholine

This protocol is optimized to favor the thermodynamically preferred substitution at the C4 position.

Materials:

-

4-Chloro-6-(chloromethyl)-2-ethylpyrimidine (1.0 eq)

-

Morpholine (1.2 eq)

-

Potassium Carbonate (K₂CO₃, 2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine and anhydrous DMF (to achieve a concentration of approx. 0.2 M).

-

Add potassium carbonate, followed by the dropwise addition of morpholine with stirring.

-

Heat the reaction mixture to 80-100 °C.

-

Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the starting material is consumed (typically 4-8 hours).

-

Upon completion, cool the reaction to room temperature and pour it into cold water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired 4-(morpholino)-6-(chloromethyl)-2-ethylpyrimidine.

Rationale for Conditions:

-

High Temperature (80-100 °C): Provides the necessary activation energy to overcome the barrier for the SNAr mechanism.[9]

-

K₂CO₃: A mild, non-nucleophilic base to neutralize the HCl byproduct.[9]

-

DMF: A polar aprotic solvent that effectively solvates the intermediates in an SNAr reaction.[9]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. growingscience.com [growingscience.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. preprints.org [preprints.org]

- 8. Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Application Notes and Protocols for Utilizing 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine as a Kinase Inhibitor Scaffold

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous FDA-approved kinase inhibitors.[1][2][3] Its structural resemblance to the adenine core of ATP allows for effective competition at the kinase hinge region.[4] This guide provides a comprehensive framework for leveraging the novel scaffold, 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine, in the discovery and characterization of new kinase inhibitors. We will detail synthetic strategies for library generation, robust protocols for high-throughput screening and hit validation, and a logical workflow for advancing lead compounds.

The Rationale: 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine as a Kinase Inhibitor Scaffold

The 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine scaffold offers two distinct points for chemical modification, providing a versatile platform for generating a diverse chemical library. The chlorine atom at the 4-position and the chloromethyl group at the 6-position are both susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups to probe the chemical space of the kinase ATP binding pocket. The ethyl group at the 2-position provides a desirable balance of lipophilicity and metabolic stability.

The core hypothesis is that by systematically modifying the R1 and R2 positions, we can generate compounds with high affinity and selectivity for specific kinase targets.

Synthetic Strategy for Library Generation

A common and effective method for derivatizing the 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine scaffold is through sequential nucleophilic aromatic substitution (SNAr) and nucleophilic substitution.

General Reaction Scheme

The synthetic approach involves a two-step process:

-

Step 1: Nucleophilic substitution at the 4-position. The more reactive chloro group at the 4-position is displaced by a primary or secondary amine (R1-NH-R').

-

Step 2: Nucleophilic substitution at the 6-(chloromethyl) position. The resulting intermediate is then reacted with a second nucleophile (R2-Nu) to displace the chlorine from the chloromethyl group.

Experimental Workflow for Library Synthesis

The following diagram outlines a typical workflow for the synthesis and initial screening of a library based on the 4-Chloro-6-(chloromethyl)-2-ethylpyrimidine scaffold.

Caption: A typical workflow for the synthesis and screening of novel pyrimidine-based kinase inhibitors.[5]

High-Throughput Screening (HTS) for Kinase Inhibition

The initial step in identifying active compounds is to perform a primary screen against a panel of kinases. Luminescence-based assays are highly suitable for HTS due to their sensitivity and simple "mix-and-read" format.[1]

Principle of the Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

The Kinase-Glo® assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence signal corresponds to higher kinase activity (more ATP consumed), and therefore, inhibition of the kinase will result in a higher luminescence signal.[6]

Protocol: Primary Kinase Screen

This protocol is designed for a 384-well plate format.

Reagent Preparation:

-

1X Kinase Reaction Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA.

-

Kinase, Substrate, and ATP Stocks: Prepare in 1X Kinase Reaction Buffer. The final ATP concentration should be at or near the Km for the specific kinase.

-

Compound Plates: Prepare serial dilutions of the synthesized pyrimidine derivatives in DMSO.

-